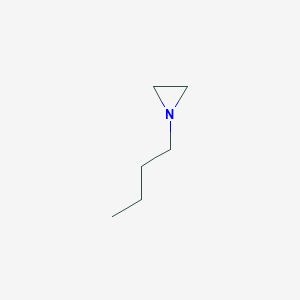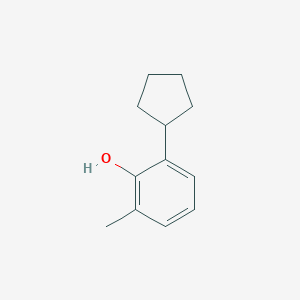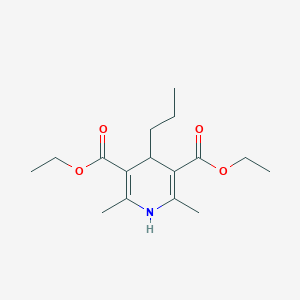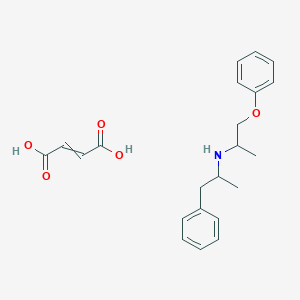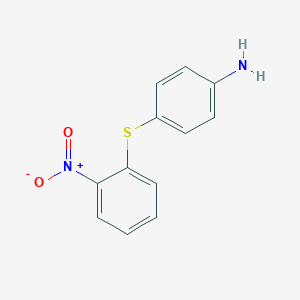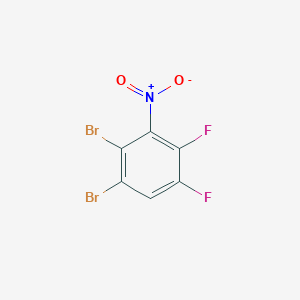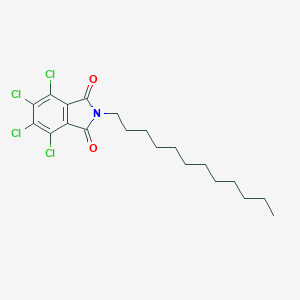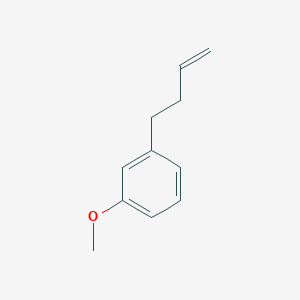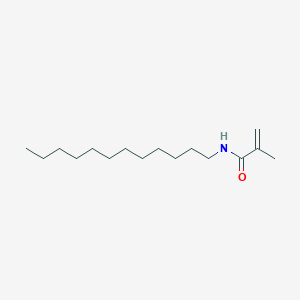
N-Dodecylmethacrylamide
Overview
Description
Mechanism of Action
Target of Action
N-Dodecylmethacrylamide is a hydrophobic, long-chain alkyl-substituted amide monomer . It is used in the copolymerization with other monomers such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), n-dodecyl acrylate (DA), or n-dodecyl methacrylate (DMA) . The primary targets of this compound are these monomers, with which it forms copolymers .
Mode of Action
The interaction of this compound with its targets involves the formation of copolymers through a process called radical copolymerization . This process is influenced by the total initial concentration of monomers, which significantly affects the composition and compositional heterogeneity of the resulting copolymers .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the process of polymerization. The compound participates in the formation of copolymers with other monomers, influencing the structure and properties of the resulting macromolecular systems .
Pharmacokinetics
As a monomer used in the formation of copolymers, its bioavailability would be determined by the properties of the resulting polymer and the conditions under which the polymerization process occurs .
Result of Action
The primary result of the action of this compound is the formation of copolymers with specific compositions and properties . These copolymers can be used in various applications, such as the creation of antimicrobial macromolecular systems .
Action Environment
The action of this compound is influenced by environmental factors such as the solvent used in the polymerization process and the initial concentration of monomers . These factors can significantly affect the composition and properties of the resulting copolymers .
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in the formation of polymers . The compound can undergo radical copolymerizations with other monomers, such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), in a process that significantly influences the composition and compositional heterogeneity of the resulting copolymers .
Cellular Effects
The cellular effects of N-Dodecylmethacrylamide are largely unexplored. It is known that the compound can influence the properties of polymers, which can have downstream effects on cellular processes . For instance, the compound can contribute to the formation of poly(n-dodecyl acrylamide), which exhibits nanophase separation effects under certain conditions .
Molecular Mechanism
The molecular mechanism of this compound is related to its role in polymer formation. The compound can participate in radical copolymerizations, influencing the composition and heterogeneity of the resulting polymers
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, differential scanning calorimetry experiments have detected a broad endothermal signal for poly(n-dodecyl acrylamide) at -29 °C, indicating the temporal evolution of the compound’s effects .
Transport and Distribution
Given its hydrophobic nature , it may interact with various transporters or binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dodecylmethacrylamide can be synthesized through the reaction of acryloyl chloride with dodecylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like 1,2-dichloroethane. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-Dodecylmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form homopolymers or copolymers.
Substitution Reactions: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Homopolymers and Copolymers: These are the primary products formed through polymerization, which have applications in various fields.
Scientific Research Applications
N-Dodecylmethacrylamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of amphiphilic polymers, which have applications in drug delivery and nanotechnology.
Biology: Its polymers are used in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: It is explored for use in controlled drug release systems due to its hydrophobic properties.
Industry: It is used in the production of coatings, adhesives, and surfactants
Comparison with Similar Compounds
N-Octadecylmethacrylamide: Similar in structure but with a longer alkyl chain, leading to different thermal properties.
N-Dodecylacrylamide: Similar but with a slightly different polymerization behavior due to the acrylamide group instead of the methacrylamide group.
Uniqueness: N-Dodecylmethacrylamide is unique due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in polymer science and materials engineering. Its ability to form stable polymers with desirable properties sets it apart from other similar compounds .
Properties
IUPAC Name |
N-dodecyl-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(18)15(2)3/h2,4-14H2,1,3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLHJIPBBRFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922868 | |
| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-39-5 | |
| Record name | N-Dodecyl-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-dodecylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Binaphthalene]-4,4'-diol](/img/structure/B73656.png)
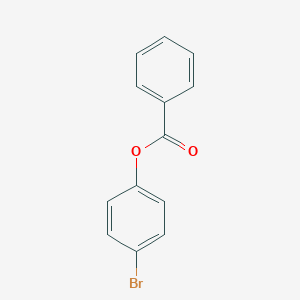
![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)

